molecular formula C13H15ClN2 B6616408 3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole CAS No. 1429253-03-1

3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole

Cat. No. B6616408
CAS RN: 1429253-03-1
M. Wt: 234.72 g/mol
InChI Key: UOPGUHBAMMMCJQ-UHFFFAOYSA-N
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Description

3-tert-Butyl-5-chloro-1-phenyl-1H-pyrazole (3-TBCP) is an organic compound belonging to the pyrazole family. It is an interesting molecule due to its unique structure and potential applications. 3-TBCP has been studied for its use in various fields, such as organic synthesis, drug synthesis, and biochemical research. The following paper will discuss the synthesis method for 3-TBCP, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole has been studied for its potential applications in various scientific fields. It has been used as a reagent in organic synthesis, as a catalyst in drug synthesis, and for biochemical research. 3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole has also been studied for its potential use as an insecticide and as a fungicide.

Mechanism of Action

The mechanism of action of 3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole is not well understood. It is believed that 3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole binds to certain enzymes, inhibiting their activity. This inhibition of enzyme activity is thought to be responsible for the biochemical and physiological effects of 3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole.
Biochemical and Physiological Effects
3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, leading to changes in cellular metabolism. It has also been shown to have antifungal and insecticidal activity. In addition, 3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole has been shown to have an effect on the central nervous system, leading to changes in behavior and cognition.

Advantages and Limitations for Lab Experiments

3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of solvents. It is also relatively nontoxic, making it safe to handle and use in experiments. However, 3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole also has some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. In addition, its mechanism of action is not well understood, making it difficult to predict its effects in experiments.

Future Directions

The potential applications of 3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole are vast, and there are many potential future directions for research. One possible direction is to investigate the mechanism of action of 3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole in more detail. This could help to better understand its biochemical and physiological effects, and could lead to the development of new drugs or insecticides. Another possible direction is to investigate the use of 3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole in organic synthesis, as it could potentially be used as a catalyst for the synthesis of drugs or other compounds. Finally, further research could be conducted to explore the potential use of 3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole as an insecticide or fungicide.

Synthesis Methods

3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole can be synthesized by a variety of methods. The most common method is a reaction between 5-chloro-1-phenyl-1H-pyrazole and tert-butyl bromide. This reaction is carried out in an organic solvent such as dichloromethane, and is catalyzed by a base such as sodium hydroxide. The reaction produces a tert-butyl ester of 3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole, which can be purified by recrystallization. Another method for synthesizing 3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole is a reaction between 5-chloro-1-phenyl-1H-pyrazole and tert-butyl isocyanide. This reaction is also carried out in an organic solvent such as dichloromethane, and is catalyzed by a base such as sodium hydroxide. The reaction produces a tert-butyl isocyanide of 3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole, which can be purified by recrystallization.

properties

IUPAC Name

3-tert-butyl-5-chloro-1-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2/c1-13(2,3)11-9-12(14)16(15-11)10-7-5-4-6-8-10/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPGUHBAMMMCJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole

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